FTA as a Dead-End Competitive Inhibitor Versus Substrate L-AFC
FTA functions as a dead-end competitive inhibitor with respect to the prenylated substrate N-acetyl-S-farnesyl-L-cysteine (L-AFC), distinguishing it from compounds that retain substrate activity [1]. Kinetic analysis revealed that FTA is uncompetitive with respect to the co-substrate S-adenosyl-L-methionine (AdoMet), indicating an ordered binding mechanism where AdoMet binds first [1].
| Evidence Dimension | Inhibition mechanism and substrate activity |
|---|---|
| Target Compound Data | Dead-end competitive inhibitor with respect to L-AFC; uncompetitive with respect to AdoMet; no substrate activity |
| Comparator Or Baseline | L-AFC (N-acetyl-S-farnesyl-L-cysteine): Enzyme substrate that undergoes methylation |
| Quantified Difference | FTA lacks the methyl-accepting functional group required for substrate turnover; L-AFC is methylated by the enzyme |
| Conditions | Rod outer segment (ROS) isoprenylated protein methyltransferase; kinetic analysis using purified enzyme and synthetic substrates |
Why This Matters
FTA's non-substrate property enables sustained enzyme inhibition without confounding product accumulation, making it superior for kinetic studies requiring stable baseline activity measurement.
- [1] Shi, Y.-Q., & Rando, R. R. (1992). Kinetic mechanism of isoprenylated protein methyltransferase. Journal of Biological Chemistry, 267(14), 9547-9551. View Source
